molecular formula C8H7BrN2O B1292616 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-22-9

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Numéro de catalogue: B1292616
Numéro CAS: 1000341-22-9
Poids moléculaire: 227.06 g/mol
Clé InChI: ALOHKXVQDVMENU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-22-9) is a high-value chemical building block in medicinal chemistry, particularly in the development of novel anticancer therapeutics. This brominated and methoxylated azaindole derivative serves as a versatile synthetic intermediate for constructing more complex molecules. The rigid 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug discovery, and recent research has utilized it to design potent colchicine-binding site inhibitors that disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The bromine atom at the 3-position provides an excellent handle for further functionalization via cross-coupling reactions, enabling the exploration of diverse structure-activity relationships. With a molecular formula of C₈H₇BrN₂O and a molecular weight of 227.06, this compound is supplied with a purity of ≥97% . It is essential for research and further manufacturing applications only and is not intended for diagnostic or therapeutic human use.

Propriétés

IUPAC Name

3-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOHKXVQDVMENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646756
Record name 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-22-9
Record name 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes

General Overview

The synthesis of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the following key steps:

  • Bromination of a suitable pyridine precursor
  • Formation of the pyrrolo[3,2-c]pyridine structure
  • Functionalization to introduce the methoxy group

Bromination Reaction

The bromination can be achieved using various brominating agents such as:

  • N-bromosuccinimide (NBS) : A common reagent for selective bromination reactions under mild conditions.
  • Bromine (Br2) : Direct bromination in the presence of a solvent such as dichloromethane or chloroform.
Example Reaction Scheme

The following scheme illustrates the bromination process:

$$
\text{4-Methoxy-1H-pyrrolo[3,2-c]pyridine} + \text{NBS} \rightarrow \text{this compound}
$$

Formation of Pyrrolo Structure

The formation of the pyrrolo structure often involves cyclization reactions. For instance, starting from 2-bromo-5-methylpyridine derivatives, cyclization can be facilitated through heating in the presence of Lewis acids or other catalysts.

Functionalization

After forming the pyrrolo structure, the introduction of the methoxy group can be achieved through:

  • Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Example Reaction Scheme

$$
\text{Intermediate Pyrrole} + \text{CH}_3\text{I} \rightarrow \text{this compound}
$$

Detailed Research Findings

Yield and Purity Optimization

Research has shown that optimizing reaction conditions significantly impacts yield and purity. For example:

  • Adjusting temperature and time during bromination affects the selectivity towards the desired product.

Table 1: Summary of Reaction Conditions

Step Reagent/Condition Yield (%) Comments
Bromination NBS, CH₂Cl₂ 85 Mild conditions
Cyclization Lewis Acid (e.g., BF₃) 75 High selectivity
Methylation CH₃I, K₂CO₃ 90 Clean reaction

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming structure and purity. Common techniques include:

$$
\text{Chemical Shift (δ)}: \text{Typical values for protons in pyrrole rings}
$$

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove the bromine atom or reduce the pyridine ring.

  • Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA); typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas; typically carried out in solvents like ethanol or methanol.

    Coupling Reactions: Palladium catalysts, boronic acids; typically carried out in solvents like toluene or tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Azides, nitriles, amines.

    Oxidation Products: N-oxides.

    Reduction Products: Dehalogenated compounds, reduced pyridine derivatives.

    Coupling Products: Biaryl derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-c]pyridine, including 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, exhibit notable anticancer properties. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Case Study : A study assessed the cytotoxicity of pyrrolo[3,2-c]pyridine derivatives against ovarian and breast cancer cells. The results showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells, indicating a selective action against tumor cells .

Antidiabetic Properties

The compound has also demonstrated potential as an antidiabetic agent. Research suggests that pyrrolo[3,2-c]pyridine derivatives can enhance insulin sensitivity and stimulate glucose uptake in muscle and fat cells.

  • Mechanism : These compounds act by increasing glucose incorporation into lipids and improving insulin sensitivity without affecting circulating insulin levels. This property is particularly beneficial for managing type 2 diabetes .

Antiviral Activity

Pyrrolo[3,2-c]pyridine derivatives have shown promising antiviral activity. They have been tested for their efficacy against various viral infections.

  • Findings : In vitro studies revealed that certain derivatives possess low micromolar inhibitory potency against viral enzymes, suggesting their potential as antiviral agents .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolo[3,2-c]pyridine derivatives have been explored for their sedative and anxiolytic properties.

  • Research Insights : Experiments indicated that these compounds could reduce locomotor activity in animal models, which may correlate with anxiolytic effects .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to enhance biological activity.

  • Synthetic Pathways : Modifications at different positions on the pyrrolo ring can lead to compounds with improved potency and selectivity for specific biological targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrrolo[3,2-c]pyridine derivatives is crucial for optimizing their therapeutic potential.

CompoundActivity TypeIC50 (µM)Notes
This compoundAnticancerVaries by cell lineSelective toxicity towards cancer cells
Derivative AAntidiabetic0.5Significant increase in insulin sensitivity
Derivative BAntiviral10Low cytotoxicity compared to existing antivirals

Mécanisme D'action

The mechanism of action of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation, migration, and survival, leading to the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Substituent Position : The position of bromine and methoxy groups significantly impacts reactivity. For example, 4-bromo derivatives (e.g., 4-Bromo-1H-pyrrolo[3,2-c]pyridine) are more reactive in nucleophilic substitutions, while 3-bromo analogs favor cross-coupling reactions .
  • Trifluoromethyl vs. Methoxy : The CF3 group in 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine improves lipophilicity and metabolic stability compared to methoxy-substituted derivatives .

Physicochemical Properties

  • Solubility : Methoxy groups enhance water solubility compared to halogen-only analogs (e.g., 4-bromo-1H-pyrrolo[3,2-c]pyridine) .
  • Stability : Brominated derivatives are generally stable under inert conditions but may degrade under prolonged light exposure .

Activité Biologique

Overview

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a pyrrole ring fused to a pyridine ring, with a bromine atom at the third position and a methoxy group at the fourth position. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of enzyme inhibition and cancer therapy.

Chemical Structure and Properties

The unique substitution pattern of this compound enhances its interaction with various biological targets. Its structural formula can be represented as follows:

C9H8BrN2O\text{C}_9\text{H}_8\text{Br}\text{N}_2\text{O}

1. Enzyme Inhibition

This compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. These receptors are crucial for various cellular processes including proliferation, migration, and angiogenesis. Binding to FGFRs leads to dimerization and autophosphorylation, activating downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are pivotal in cancer cell biology .

2. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by targeting specific signaling pathways. For example:

  • Cell Lines Tested : Ovarian and breast cancer cell lines.
  • Results : Moderate cytotoxicity against ovarian cancer cells with limited toxicity to noncancerous cardiac cells .

3. Antimicrobial Activity

Pyrrolo[3,4-c]pyridine derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies indicate potential efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 25 µM for certain derivatives .

4. Analgesic and Sedative Effects

The compound has also been explored for its analgesic and sedative properties. Various derivatives have been tested in animal models for their ability to reduce pain and anxiety:

  • Testing Methods : Phenylbenzoquinone-induced writhing test and hot plate test.
  • Findings : Some derivatives showed significant analgesic effects while others did not demonstrate notable activity .

Case Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity of various pyrrolo[3,4-c]pyridine derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against different cancer cell lines. Notably:

CompoundCell LineCytotoxicity (IC50)
18OvarianModerate
18BreastLimited

This study highlighted the selective toxicity of certain derivatives towards cancer cells while sparing normal cells, underscoring the therapeutic potential of these compounds in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrolo[3,4-c]pyridine derivatives against M. tuberculosis:

DerivativeMIC (µM)Activity
A<0.15Highly Active
B3.13Moderately Active
C>160Inactive

This study demonstrated that structural modifications significantly influence antimicrobial activity, emphasizing the importance of chemical design in drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine?

  • Methodology : The compound can be synthesized via halogenation and methoxylation of the pyrrolopyridine core. For bromination, direct electrophilic substitution at the 3-position using brominating agents (e.g., NBS or Br₂) under controlled conditions is typical. Methoxy group introduction may involve nucleophilic substitution (e.g., using NaOMe or Cu-mediated coupling) at the 4-position. Purification via silica gel chromatography (as in ) and structural validation by ¹H/¹³C NMR are critical .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. ¹H NMR (300–400 MHz, DMSO-d₆ or CDCl₃) should resolve characteristic peaks: the pyrrole NH (~δ 13 ppm), methoxy protons (~δ 3.8–4.0 ppm), and aromatic protons. Purity ≥95% is achievable via preparative HPLC or recrystallization, as demonstrated in similar brominated pyrrolopyridines .

Q. What solvent systems are optimal for reactions involving this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO, THF) enhance solubility and reactivity for cross-coupling reactions. For Suzuki-Miyaura couplings (common in pyrrolopyridine functionalization), use K₂CO₃ or Cs₂CO₃ as a base in THF/H₂O mixtures (90:10 ratio) to maintain stability of the bromo group .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

  • Methodology : The 3-bromo group acts as a directing site for palladium-catalyzed couplings (e.g., Suzuki, Sonogashira). Steric and electronic effects must be balanced: bulky boronic acids may reduce yields (e.g., 36–37% in ), while electron-deficient arylboronates enhance coupling efficiency. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with ligand additives) to suppress dehalogenation side reactions .

Q. What strategies mitigate competing side reactions during methoxy group installation?

  • Methodology : Protect the pyrrole NH with Boc or SEM groups to prevent nucleophilic attack at the 1-position. Use copper(I) oxide in DMF at 100–120°C for selective O-methylation, as seen in methoxy-substituted pyridines. Monitor reaction progress via TLC to avoid overalkylation .

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites for electrophilic substitution. Molecular docking studies (e.g., with CCR5 or CNS receptors) may guide SAR by correlating substituent effects (e.g., bromo vs. methoxy) with binding affinity .

Q. What analytical techniques resolve contradictions in reported spectral data for related derivatives?

  • Methodology : Compare ¹H NMR chemical shifts across solvents (DMSO-d₆ vs. CDCl₃) to account for hydrogen bonding effects. Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals. Cross-reference with crystallographic data (if available) to validate tautomeric forms .

Methodological Notes

  • Synthetic Optimization : highlights low yields (36–37%) in Sonogashira couplings, suggesting the need for microwave-assisted or flow chemistry to improve efficiency.
  • Biological Relevance : notes pyrrolo[3,2-c]pyridine derivatives as CCR5 antagonists, emphasizing the importance of substituent positioning for target engagement.
  • Safety : Brominated heterocycles may require handling under inert atmospheres to prevent decomposition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.